
2-Hydroxy-3-phenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-phenylprop-2-enal, also known as cinnamaldehyde, is an organic compound with the formula C9H8O. It is classified as an aldehyde, characterized by the presence of the -CHO group. This compound is the primary constituent that gives cinnamon its flavor and aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The traditional method for synthesizing 2-Hydroxy-3-phenylprop-2-enal is the crossed-aldol condensation of benzaldehyde and acetaldehyde in the presence of a base . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base .
Industrial Production Methods
Industrially, this compound is extracted through steam distillation from the bark of cinnamon trees, specifically the species Cinnamomum cassia and Cinnamomum verum . The essential oils obtained can contain up to 90% cinnamaldehyde .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid.
Reduction: It can be reduced to cinnamyl alcohol.
Substitution: It can undergo nucleophilic addition reactions due to the presence of the carbonyl group (-CHO).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as hydroxylamine can react with the carbonyl group to form oximes.
Major Products Formed
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Oximes and hydrazones.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenylprop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a starting material in organic synthesis.
Biology: Exhibits antimicrobial properties, capable of combating various pathogens.
Medicine: Potential anti-cancer agent, inducing apoptosis in some cancer cells.
Industry: Used as a flavoring agent in the food industry and as a fragrance in the perfume industry.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-3-phenylprop-2-enal exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes . Its potential anti-cancer effects are linked to the induction of apoptosis through the activation of specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: An oxidized form of cinnamaldehyde.
Cinnamyl alcohol: A reduced form of cinnamaldehyde.
Cinnamyl acetate: An ester derivative of cinnamaldehyde.
Uniqueness
2-Hydroxy-3-phenylprop-2-enal is unique due to its dual role as both a flavoring agent and a potential therapeutic compound. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Propiedades
Número CAS |
82140-91-8 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-7,11H |
Clave InChI |
QSZQTGNYQLNKAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




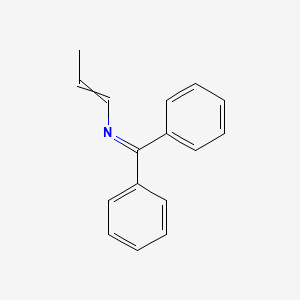
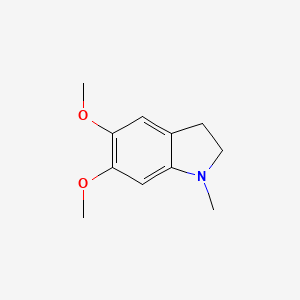
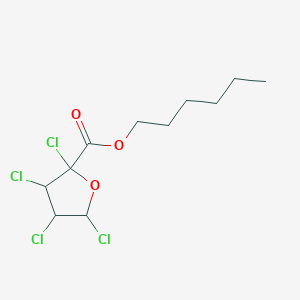

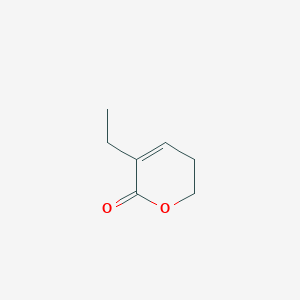
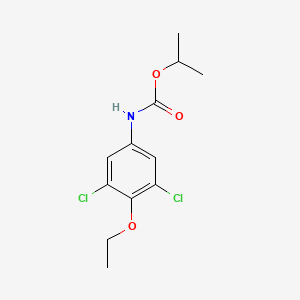
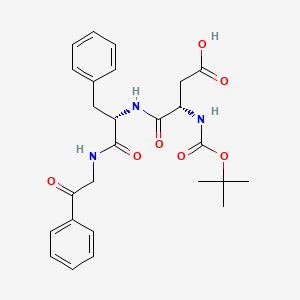
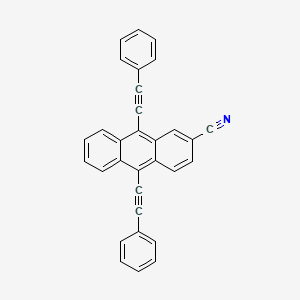
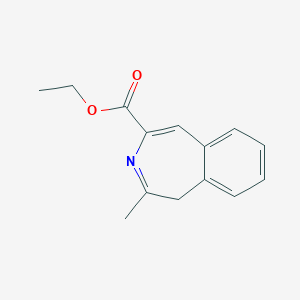
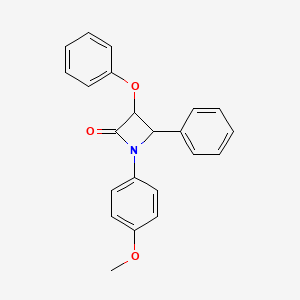
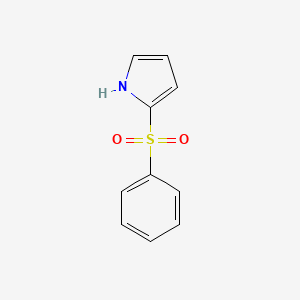
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
